Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate
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Overview
Description
Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate is an organic compound with the molecular formula C10H8ClN3O4 It is a derivative of isonicotinic acid and features a nitro group, a cyano group, and a chloro group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate typically involves multi-step organic reactions. One common method includes the nitration of ethyl 2-chloro-6-methylisonicotinate followed by the introduction of a cyano group. The reaction conditions often involve the use of strong acids and bases, as well as controlled temperatures to ensure the desired substitution reactions occur efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and cyanation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Reduction: Ethyl 2-amino-3-cyano-6-methyl-5-nitroisonicotinate.
Substitution: Ethyl 2-amino-3-cyano-6-methyl-5-nitroisonicotinate or Ethyl 2-thio-3-cyano-6-methyl-5-nitroisonicotinate.
Scientific Research Applications
Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of functional groups like the nitro and cyano groups can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-chloro-3-cyano-5-nitroisonicotinate: Similar structure but without the methyl group at the 6-position.
Uniqueness: this compound is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the nitro, cyano, and chloro groups makes it a versatile intermediate for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
ethyl 2-chloro-3-cyano-6-methyl-5-nitropyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O4/c1-3-18-10(15)7-6(4-12)9(11)13-5(2)8(7)14(16)17/h3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHVSYSJEKTOTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC(=C1[N+](=O)[O-])C)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289568 |
Source
|
Record name | ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72701-63-4 |
Source
|
Record name | 72701-63-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61973 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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